Tetrazole vs. Non-Tetrazole Benzamide Substituent: Predicted Hydrogen-Bond Capacity and Metabolic Stability Advantage
The 3-(1H-tetrazol-1-yl) substituent on the benzamide ring distinguishes CAS 1226437-13-3 from analogs bearing methoxy, ethoxy, trifluoromethoxy, or simple halogen substituents at the corresponding position. Tetrazole serves as a carboxylic acid bioisostere with a pKa of approximately 4.9, enhancing aqueous solubility at physiological pH while resisting β-oxidation and glucuronidation that commonly degrade carboxylate-containing compounds [1]. In the N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide xanthine oxidase inhibitor series, the tetrazole moiety contributed a critical hydrogen-bond interaction with Asn768, improving potency by >10-fold relative to the unsubstituted phenyl analog (IC₅₀ shift from >10 μM to 0.312 μM) [2]. In contrast, the closest commercially available analog, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS not assigned; BindingDB entry MLS000054858), which lacks any heterocyclic substituent on the benzamide ring, shows only weak agonist activity at the 5-HT₁A receptor (EC₅₀ = 50 μM) [3], indicating that the tetrazole group in CAS 1226437-13-3 is expected to redirect target engagement toward kinase or oxidoreductase enzymes that favor anionic or hydrogen-bond-accepting pharmacophores.
| Evidence Dimension | Predicted binding interaction and metabolic profile |
|---|---|
| Target Compound Data | 3-(1H-tetrazol-1-yl)benzamide terminus; pKa ~4.9; 5 H-bond acceptors from tetrazole |
| Comparator Or Baseline | N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (unsubstituted benzamide); EC₅₀ = 50,000 nM at 5-HT₁A |
| Quantified Difference | Tetrazole insertion shifts predicted target class from aminergic GPCR to kinase/oxidoreductase; >10-fold potency gain observed in analogous tetrazole-dependent SAR series (isonicotinamide XO inhibitors: IC₅₀ 0.312 μM vs. >10 μM for unsubstituted phenyl) |
| Conditions | Comparative SAR analysis: N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide XO inhibitor series (in vitro fluorometric assay) vs. 5-HT₁A β-lactamase reporter gene assay (HEK-293, pH 7.4, 23 °C) |
Why This Matters
Procurement of the tetrazole-bearing compound is justified when the screening objective requires a carboxylic acid bioisostere with metabolic stability, a profile that non-tetrazole benzamide analogs cannot fulfill.
- [1] Herr RJ. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorg Med Chem. 2002;10(11):3379-3393. View Source
- [2] Song B, Li H, Wang L, et al. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Eur J Med Chem. 2019;181:111558. View Source
- [3] BindingDB Entry BDBM31012. N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)benzamide. EC₅₀ = 5.00 × 10⁴ nM (5-HT₁A, HEK-293, pH 7.4, 23 °C). Available at: https://bindingdb.org. View Source
